molecular formula C19H16Cl2F2N2O2 B7699631 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide

1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide

Cat. No.: B7699631
M. Wt: 413.2 g/mol
InChI Key: AIITYLZZKZKQNQ-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: The 2,4-dichlorobenzoyl group can be introduced via acylation reactions using 2,4-dichlorobenzoyl chloride.

    Attachment of the difluorophenyl group: This step involves the reaction of the intermediate with 2,4-difluoroaniline under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorobenzoyl)-N-phenylpiperidine-4-carboxamide: Similar structure but lacks the difluorophenyl group.

    1-(2,4-difluorobenzoyl)-N-(2,4-dichlorophenyl)piperidine-4-carboxamide: Similar structure but with reversed positions of the dichloro and difluoro groups.

Uniqueness

1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both dichloro and difluoro groups can enhance its stability and interaction with biological targets.

Properties

IUPAC Name

1-(2,4-dichlorobenzoyl)-N-(2,4-difluorophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2F2N2O2/c20-12-1-3-14(15(21)9-12)19(27)25-7-5-11(6-8-25)18(26)24-17-4-2-13(22)10-16(17)23/h1-4,9-11H,5-8H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIITYLZZKZKQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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